Redox Potential Tuning: 1-Ferrocenylethanone vs. Ferrocene vs. 1,1'-Diacetylferrocene
The electron-withdrawing acetyl group of 1-ferrocenylethanone increases its oxidation potential relative to ferrocene, but the mono-substitution yields an intermediate value distinct from the diacetyl derivative. This allows for precise tuning of the redox potential. The oxidation potential shifts positively to 3.65 V vs. Li/Li+, compared to 3.44 V for ferrocene [1]. In a separate study using different reference electrodes, reduction potentials of 270 mV for 1-ferrocenylethanone and 490 mV for 1,1'-diacetylferrocene were reported, establishing a clear and quantifiable potential ladder for these compounds [2].
| Evidence Dimension | Oxidation/Reduction Potential |
|---|---|
| Target Compound Data | 3.65 V vs. Li/Li+; 270 mV vs. Fc/Fc+ |
| Comparator Or Baseline | Ferrocene: 3.44 V vs. Li/Li+; 1,1'-Diacetylferrocene: 490 mV vs. Fc/Fc+ |
| Quantified Difference | +0.21 V relative to ferrocene; -220 mV relative to 1,1'-diacetylferrocene |
| Conditions | Non-aqueous electrolyte (Li/Li+ reference) for the first pair; unspecified conditions for the second pair |
Why This Matters
This intermediate redox potential is critical for applications requiring a specific voltage window, such as in non-aqueous redox flow batteries where a higher voltage than ferrocene improves energy density, but a lower potential than the diacetyl analog may be more kinetically favorable or synthetically accessible [1].
- [1] Kim, H. S., Yoon, T., Kim, Y., Hwang, S., Ryu, J. H., & Oh, S. M. (2016). Increase of both solubility and working voltage by acetyl substitution on ferrocene for non-aqueous flow battery. Electrochemistry Communications, 69, 72-75. View Source
- [2] European PMC. (2007). A synthetic precedent for the [FeIV2(μ-O)2] diamond core proposed for methane monooxygenase intermediate Q. Redox potential titration data. View Source
